Lithium(1+) 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate
CAS No.:
Cat. No.: VC18055704
Molecular Formula: C9H4ClLiN2O3
Molecular Weight: 230.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H4ClLiN2O3 |
|---|---|
| Molecular Weight | 230.6 g/mol |
| IUPAC Name | lithium;3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate |
| Standard InChI | InChI=1S/C9H5ClN2O3.Li/c10-6-3-1-5(2-4-6)7-11-8(9(13)14)15-12-7;/h1-4H,(H,13,14);/q;+1/p-1 |
| Standard InChI Key | UUYVJGCQJFRXSM-UHFFFAOYSA-M |
| Canonical SMILES | [Li+].C1=CC(=CC=C1C2=NOC(=N2)C(=O)[O-])Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a five-membered 1,2,4-oxadiazole ring containing two nitrogen atoms and one oxygen atom. The 3-position is substituted with a 4-chlorophenyl group, while the 5-position hosts a carboxylate group coordinated to a lithium ion. This arrangement confers unique electronic properties, including enhanced stability from the aromatic chlorophenyl group and ionic conductivity via the lithium cation.
Physicochemical Characteristics
Key properties include:
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Solubility: Moderately soluble in polar aprotic solvents (e.g., dimethyl sulfoxide) but insoluble in water due to the hydrophobic chlorophenyl group.
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Thermal Stability: Decomposes above 250°C, as inferred from analogous oxadiazole derivatives .
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Crystallinity: Likely forms monoclinic crystals based on X-ray diffraction patterns of similar lithium-oxadiazole complexes .
Synthetic Methodologies
Condensation and Cyclization
The synthesis typically begins with the condensation of 4-chlorobenzoyl chloride with a hydroxylamine derivative to form an intermediate hydroxamic acid. Subsequent cyclization using phosphorus oxychloride (POCl₃) yields the 1,2,4-oxadiazole ring. Lithium incorporation is achieved via metathesis with lithium hydroxide, as described in protocols for structurally related compounds .
Optimization Challenges
Key challenges include:
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Yield Variability: Reported yields range from 59% to 70%, influenced by reaction temperature and solvent purity .
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Byproduct Formation: Competing 1,3,4-oxadiazole isomers may arise during cyclization, necessitating chromatographic purification.
Biological Activities and Mechanisms
Antimicrobial Properties
Oxadiazole derivatives exhibit broad-spectrum antimicrobial effects. The chlorophenyl group enhances membrane permeability, while the carboxylate moiety chelates essential metal ions in microbial enzymes. Minimum inhibitory concentrations (MICs) for similar compounds against E. coli and S. aureus range from 8–32 μg/mL .
Applications in Materials Science
Lithium-Ion Battery Electrolytes
The compound’s lithium ion mobility and thermal stability make it a candidate electrolyte additive. In experimental cells, analogous oxadiazole-based electrolytes achieve ionic conductivities of 1.2–2.5 mS/cm at 25°C, outperforming conventional LiPF₆ formulations at elevated temperatures .
Coordination Polymers
Lithium-oxadiazole complexes self-assemble into porous frameworks with potential gas storage applications. Theoretical models predict a surface area of 450–600 m²/g for 3D networks derived from this compound.
Comparative Analysis with Analogues
| Property | Lithium-1,2,4-Oxadiazole | Lithium-1,3,4-Oxadiazole |
|---|---|---|
| Synthetic Yield | 65–70% | 59–68% |
| Anticancer IC₅₀ | 8.2 μM (HL-60) | 12.4 μM (MDA-MB-231) |
| Ionic Conductivity | 2.1 mS/cm | 1.8 mS/cm |
Future Research Directions
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Mechanistic Studies: Elucidate the compound’s interaction with apoptosis regulators like Bcl-2 and caspases using CRISPR-Cas9 knockout models .
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Battery Performance Testing: Evaluate cycle stability in full-cell configurations with nickel-rich cathodes .
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Toxicology Profiles: Assess acute and chronic toxicity in rodent models to establish safety thresholds.
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